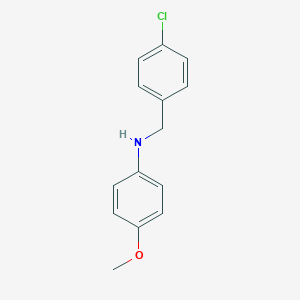
Palladium nitrate
Overview
Description
Palladium (II) nitrate is an inorganic compound with the formula Pd(NO3)2. It exists as an anhydrous form and a dihydrate form, both of which are deliquescent solids . The compounds feature square planar Pd(II) with unidentate nitrate ligands . The anhydrous compound is a coordination polymer and is yellow .
Synthesis Analysis
Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material is obtained by treating palladium metal with fuming nitric acid .
Molecular Structure Analysis
The molecular formula of Palladium (II) nitrate is N2O6Pd . Its average mass is 230.430 Da and its monoisotopic mass is 229.879120 Da . According to X-ray crystallography, both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .
Chemical Reactions Analysis
As a solution in nitric acid, Pd(NO3)2 catalyzes the conversion of alkenes to dinitrate esters . Its pyrolysis affords palladium oxide . Palladium-based nanocatalysts have been attracting increasing attention due to their high activity, excellent stability, and potential practical applications .
Physical And Chemical Properties Analysis
Palladium (II) nitrate appears as a yellow solid . It has a molar mass of 230.43 g/mol . It is soluble in water and has a density of 3.546 g/cm3 . It decomposes at temperatures greater than 100°C .
Scientific Research Applications
Membrane Reactors for Hydrogenation and Dehydrogenation
Palladium, including forms like palladium nitrate, is used in membrane reactors for hydrogenation and dehydrogenation processes. These reactors have applications in gas-phase hydrocarbon dehydrogenation and liquid-phase hydrogenation, such as in water treatment for nitrate and nitrite reduction (Dittmeyer, Höllein, & Daub, 2001).
Catalysts for Nitrate and Nitrite Removal from Drinking Water
Research on palladium-based catalysts, including this compound, focuses on the removal of nitrate and nitrite from drinking water. These catalysts have shown high selectivity and efficiency in reducing these contaminants to nitrogen, with minimal formation of undesired by-products like ammonia (Hörold, Vorlop, Tacke, & Sell, 1993).
Nitrate Reduction over Indium-Decorated Palladium Catalysts
Indium-decorated palladium nanoparticle catalysts, which may include this compound, have shown promising results in nitrate reduction. These bimetallic catalysts are particularly active in treating nitrate-contaminated waters (Guo et al., 2018).
Graphite Furnace Atomic Absorption Spectrometry
This compound is used as a modifier in graphite furnace atomic absorption spectrometry for the determination of elements like arsenic, antimony, selenium, and thallium in various samples (Welz, Schlemmer, & Mudakavi, 1988).
Water Treatment Using Formic Acid and Palladium-based Catalysts
Studies have explored the use of formic acid as a reducing agent in water treatment processes involving palladium-based catalysts, such as for the reduction of nitrate in water (Garron & Epron, 2005).
Mechanism of Action
Target of Action
Palladium nitrate, an inorganic compound with the formula Pd(NO3)2, primarily targets alkenes . It acts as a catalyst in the conversion of alkenes to dinitrate esters . The primary role of this interaction is to facilitate chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the alkenes. As a solution in nitric acid, this compound catalyzes the conversion of alkenes to dinitrate esters . This interaction is facilitated by the square planar Pd(II) with unidentate nitrate ligands present in the compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the conversion of alkenes to dinitrate esters . This process is catalyzed by this compound and results in the formation of new compounds.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is soluble in water , which could influence its absorption and distribution in an organism or system
Result of Action
The primary result of this compound’s action is the conversion of alkenes to dinitrate esters . This conversion is a key step in certain chemical reactions, particularly in organic synthesis . In addition, the pyrolysis of this compound affords palladium oxide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . This could influence the extent and nature of this compound’s potential ecological impacts. Furthermore, the environmental performance of this compound can be affected by temperature, as it decomposes at temperatures greater than 100°C .
Safety and Hazards
Palladium (II) nitrate is considered hazardous. It is an irritant and there is a possibility of an allergic reaction . It is non-flammable . According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Palladium-based nanocatalysts are attracting increasing attention due to their high activity, excellent stability, and potential practical applications . The electrochemical nitrate reduction reaction (NO3RR) to produce NH3 has become a sustainable route for contaminant removal and producing value-added chemical and/or green energy carriers simultaneously . Future research may focus on the development of more environmentally friendly approaches for the synthesis of Pd NPs .
Biochemical Analysis
Biochemical Properties
Palladium nitrate is known for its catalytic properties. It is used in various biochemical reactions, particularly in the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols
Cellular Effects
It is known that palladium-based nanomaterials, which may include this compound, can have cytotoxic effects on cells . These effects can include DNA damage, disruption of cellular transport, disruption of the cellular membrane, depletion of ATP, and denaturation of proteins .
Molecular Mechanism
It is known that as a solution in nitric acid, this compound can catalyze the conversion of alkenes to dinitrate esters . Its pyrolysis also affords palladium oxide .
Temporal Effects in Laboratory Settings
It is known that the compound decomposes at temperatures above 100°C
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Palladium nitrate involves the reaction between Palladium metal and Nitric acid.", "Starting Materials": ["Palladium metal", "Nitric acid"], "Reaction": [ "Add Nitric acid to a reaction flask", "Add Palladium metal to the reaction flask", "Heat the reaction mixture to 70-80°C for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any impurities", "Concentrate the filtrate to obtain Palladium nitrate as a solid" ] } | |
CAS RN |
10102-05-3 |
Molecular Formula |
HNO3Pd |
Molecular Weight |
169.43 g/mol |
IUPAC Name |
nitric acid;palladium |
InChI |
InChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
UVCRDXRRYBAMHB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |
Canonical SMILES |
[N+](=O)(O)[O-].[Pd] |
Other CAS RN |
10102-05-3 |
physical_description |
Liquid |
Pictograms |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
synonyms |
palladium nitrate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Q & A
Q1: What is the molecular formula and weight of palladium nitrate?
A1: this compound is typically found as the hydrate, with the formula Pd(NO3)2•(H2O)2. Its molecular weight is approximately 266.43 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Several spectroscopic methods are used to characterize this compound, including: * X-ray diffraction (XRD): This technique reveals the crystalline structure of the compound [, ].* Infrared spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups, such as nitrate and water molecules, within the compound [].* X-ray photoelectron spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of palladium in the compound [].
Q3: How does this compound perform under high temperatures?
A3: this compound undergoes thermal decomposition at elevated temperatures. Studies have shown that its decomposition can be influenced by factors such as the presence of support materials and the surrounding atmosphere [].
Q4: What materials are commonly used as supports for this compound in catalytic applications?
A4: Common support materials include:* TiO2: Titanium dioxide is often used as a support due to its high surface area and thermal stability [].* Carbon materials: Various carbon materials, such as activated carbon and carbon nanotubes, are employed due to their excellent electrical conductivity and surface properties [, ].* Alumina-zirconia: These mixed oxides offer high mechanical strength and thermal stability, making them suitable supports for this compound in membrane applications [].
Q5: What are the primary catalytic applications of this compound?
A5: this compound is widely used as a catalyst or catalyst precursor in various reactions, including:* Hydrogenation: It catalyzes the addition of hydrogen to unsaturated organic compounds, such as alkynes, leading to the formation of valuable intermediates for polymer synthesis [].* Oxidation: It plays a crucial role in oxidation reactions, such as the oxidation of dibenzyl sulfide to benzaldehyde. Notably, studies suggest that the nitrate ligand of this compound acts as the oxygen source in this reaction [].* Cross-coupling reactions: this compound serves as a precursor to catalytically active palladium species, enabling the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Q6: How does the structure of this compound contribute to its catalytic activity?
A6: The presence of labile nitrate ligands in this compound facilitates the formation of coordinatively unsaturated palladium species, which are crucial for catalytic activity. These species can readily interact with reactants, promoting the desired chemical transformations [, ].
Q7: Can this compound be used as a catalyst for alcohol oxidation in fuel cells?
A7: While this compound itself might not be directly used in fuel cell anodes, research indicates that palladium-based nanoalloys, potentially derived from this compound precursors, exhibit promising electrocatalytic activity for alcohol oxidation in alkaline fuel cells [].
Q8: How is this compound utilized in analytical chemistry?
A8: this compound finds application as a matrix modifier in graphite furnace atomic absorption spectrometry (GFAAS). Its presence enhances the thermal stability of analytes like arsenic, antimony, selenium, and thallium during the atomization process, improving the accuracy and sensitivity of their determination [, , ].
Q9: Are there specific advantages of using this compound as a matrix modifier compared to other compounds?
A9: Yes, this compound offers several benefits as a matrix modifier:
- High thermal stability: It allows the use of higher pyrolysis temperatures, effectively removing interfering matrix components before analyte atomization [, ].
- Improved sensitivity: this compound enhances the sensitivity of measurements for several elements, leading to lower detection limits [, ].
- Versatility: It is effective for a wide range of analytes, enabling the simultaneous determination of multiple elements under similar analytical conditions [, ].
Q10: What are the safety precautions for handling this compound?
A10: this compound is a strong oxidizer and should be handled with care. It is crucial to:
Q11: Are there environmental concerns related to this compound?
A11: The environmental impact of this compound requires careful consideration. Research into ecotoxicological effects and the development of efficient recycling and waste management strategies are essential to mitigate potential negative impacts [].
Q12: What are some active research areas related to this compound?
A12: Current research focuses on:
- Improving catalytic efficiency: Exploring novel synthetic approaches and support materials to enhance the activity, selectivity, and stability of this compound-based catalysts [, ].
- Expanding applications: Investigating the potential of this compound in emerging fields such as electrocatalysis, sensors, and biomedical applications [, ].
- Developing sustainable practices: Designing environmentally benign synthetic routes and efficient recycling methods for this compound to minimize its environmental footprint [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

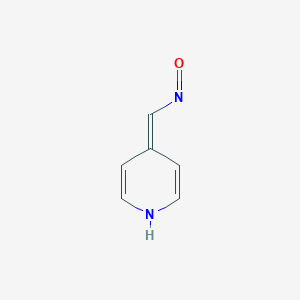

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
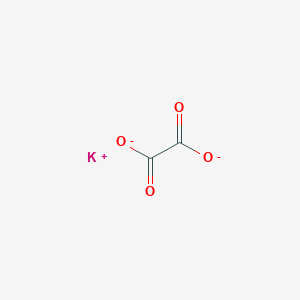

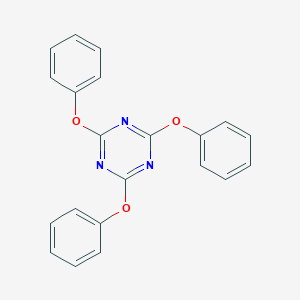
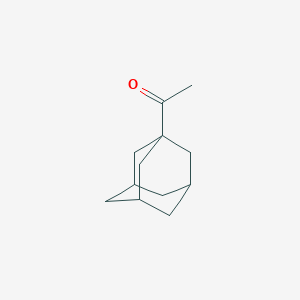


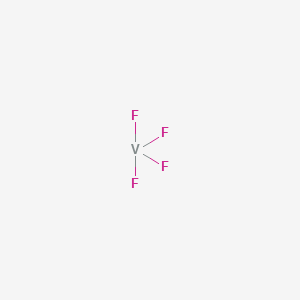
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

